Boron Emitter Doping Uniformity: ATT vs. Conventional Boron Sources in Silicon Solar Cell Processing
Ammonium tetraborate tetrahydrate (ATT) used as a spin-coated boron diffusion source achieves a standard deviation coefficient (σ) of mean sheet resistance (Rsheet) of approximately 1% at diffusion temperatures ≥900 °C (CATT = 3%), which is markedly superior to the previously reported σ of >4.8% for conventional boron sources such as BBr3 and B2O3 diffusion methods [1]. After surface hydrophilicity improvement via nitric acid oxidation (120 °C, 1–10 min), σ can be further reduced to approximately 0.5% [1]. This represents a >4.8-fold improvement in sheet resistance uniformity over traditional boron doping approaches.
| Evidence Dimension | Sheet resistance uniformity (standard deviation coefficient σ of Rsheet) |
|---|---|
| Target Compound Data | σ ≈ 1% (ATT, T ≥ 900 °C, CATT = 3%); σ ≈ 0.5% (ATT, with HNO3 surface treatment) |
| Comparator Or Baseline | σ > 4.8% (previously reported conventional boron diffusion sources: BBr3, B2O3, BN wafers) |
| Quantified Difference | >4.8× improvement in uniformity; σ reduced from >4.8% to ≤1% |
| Conditions | Silicon wafer spin-coating with ATT ethanol solution (CATT = 3%), diffusion at T ≥ 900 °C for 45 min; comparison against literature values for BBr3, B2O3, and oxidized BN wafer diffusion sources |
Why This Matters
Superior sheet resistance uniformity directly translates to higher solar cell conversion efficiency and reduced cell-to-cell variability in production, making ATT a quantitatively better boron source for p-type emitter fabrication.
- [1] Tang, Y., Wang, Y., Zhou, C., & Wang, K.-F. (2022). Ammonium tetraborate tetrahydrate as a new boron source for the fabrication of p-type emitters in silicon solar cell. Solar Energy, 235, 73–81. DOI: 10.1016/j.solener.2022.02.005. (Highlights and Abstract: σ ≈ 1% at T ≥ 900 °C, σ ≈ 0.5% with surface treatment; previously reported σ > 4.8%.) View Source
